2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
Description
Properties
CAS No. |
1223823-72-0 |
|---|---|
Molecular Formula |
C28H27ClN4O4 |
Molecular Weight |
519 |
IUPAC Name |
2-[4-[1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-17(2)30-25(34)15-19-11-13-20(14-12-19)33-27(36)21-7-4-5-10-24(21)32(28(33)37)16-26(35)31-23-9-6-8-22(29)18(23)3/h4-14,17H,15-16H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
MOHBTGQFZRVLBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 436.93 g/mol. The compound features a complex structure that includes a quinazoline moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds similar to this one often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity against a range of pathogens.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives. For instance:
- A study reported that similar compounds demonstrated significant inhibitory effects on solid tumor cell lines with IC50 values in the low micromolar range .
- In vitro assays indicated that these compounds can induce apoptosis and cell cycle arrest in cancer cells, which are critical mechanisms for their anticancer effects.
Antimicrobial Activity
The compound has shown promise in antimicrobial assays:
- In vitro tests revealed varying degrees of effectiveness against both bacterial and fungal strains. For instance, it was found to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Activity
Research into related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes:
- Inhibitors targeting COX-II have been linked to reduced inflammation and pain management. The structure of this compound suggests potential activity against COX enzymes based on similar derivatives .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of a structurally similar compound against HepG2 liver cancer cells. The results indicated significant tumor cell inhibition with an IC50 value of 1.30 μM, highlighting the potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related quinazoline derivatives against various pathogens. The findings demonstrated that these compounds could effectively inhibit the growth of resistant bacterial strains .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Value (μM) | Target Organism/Cell Type |
|---|---|---|---|
| Anticancer | Quinazoline derivative | 1.30 | HepG2 (Liver Cancer) |
| Antimicrobial | Related compound | Varies | Various Bacteria and Fungi |
| Anti-inflammatory | Quinazoline derivative | Not specified | COX-II |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of quinazoline derivatives, characterized by a quinazoline core structure that is often associated with biological activity. Its molecular formula is , and it has a molecular weight of 594.2 g/mol. The presence of functional groups such as amides and dioxo structures contributes to its reactivity and potential biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. This specific compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that quinazoline-based compounds can target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Antimicrobial Activity
There is also evidence suggesting that this compound exhibits antimicrobial properties. Quinazoline derivatives have been studied for their effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics . The structural modifications present in this compound may enhance its binding affinity to bacterial targets.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. In silico studies have demonstrated its potential as a 5-lipoxygenase inhibitor, which is significant for treating inflammatory conditions . This suggests that the compound could be further developed for therapeutic applications in diseases like asthma or arthritis.
Drug Development
Given its diverse biological activities, there is ongoing research into the optimization of this compound for drug development. Structure-activity relationship (SAR) studies are crucial for identifying the most effective analogs with enhanced potency and selectivity . The synthesis of this compound has been documented, providing insights into scalable production methods suitable for pharmaceutical applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating strong efficacy. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of 5-lipoxygenase with favorable docking scores in molecular simulations. |
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Basic
Methodological Answer:
Synthesis optimization involves multi-step reactions, including cyclization of quinazolinone cores and amide coupling. For example, hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid generates the dioxoquinazolinyl intermediate, which is coupled with N-isopropylacetamide using N,N′-carbonyldiimidazole (CDI) as a coupling agent . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be tightly controlled—dimethylformamide (DMF) at 60–80°C is often optimal for amide bond formation. Monitoring intermediates via thin-layer chromatography (TLC) and optimizing purification steps (e.g., column chromatography with ethyl acetate/hexane gradients) can enhance purity .
What advanced techniques are recommended for resolving synthetic by-products?
Level: Advanced
Methodological Answer:
By-product analysis requires hyphenated techniques such as LC-MS (liquid chromatography-mass spectrometry) to identify impurities based on mass fragmentation patterns. High-resolution NMR (e.g., -DEPT) can differentiate regioisomers or stereochemical by-products. For example, unintended substitution at the quinazolinone N3 position versus N1 may occur during alkylation; - HMBC NMR can confirm connectivity . Preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% formic acid) is effective for isolating trace by-products .
How should researchers design experiments to evaluate biological activity?
Level: Basic
Methodological Answer:
Initial screening should focus on target-specific in vitro assays. For anticonvulsant or anticancer activity, use cell-based models (e.g., SH-SY5Y neuroblastoma cells) with dose-response curves (1–100 µM) and positive controls (e.g., carbamazepine). Measure IC values via MTT assays, ensuring triplicate replicates and statistical validation (two-way ANOVA with post-hoc Tukey tests) . Include cytotoxicity assays on non-target cells (e.g., HEK293) to assess selectivity.
What strategies are effective for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
Systematic SAR requires modular synthesis of analogs with variations in key substituents. For example:
- Quinazolinone core: Replace the 3-chloro-2-methylphenyl group with electron-withdrawing (e.g., 4-NO) or donating (e.g., 4-OMe) groups to probe electronic effects .
- Acetamide side chain: Test N-isopropyl against bulkier substituents (e.g., tert-butyl) to evaluate steric impacts on target binding .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GABA receptors), followed by experimental validation via surface plasmon resonance (SPR) to measure binding kinetics .
How can researchers address low solubility in pharmacological assays?
Level: Advanced
Methodological Answer:
Low aqueous solubility can be mitigated via co-solvents (e.g., 10% DMSO in PBS) or formulation with surfactants (e.g., Cremophor EL). For in vivo studies, nanoformulation (e.g., PEGylated liposomes) enhances bioavailability. Characterize solubility profiles using shake-flask methods with HPLC quantification . Alternatively, synthesize phosphate or hydrochloride salts to improve crystallinity and dissolution rates .
What analytical methods are critical for structural confirmation?
Level: Basic
Methodological Answer:
- NMR: and NMR confirm backbone connectivity, while HSQC/TOCSY resolve overlapping signals in aromatic regions.
- Mass Spectrometry: High-resolution ESI-MS (error < 2 ppm) validates molecular formula.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (e.g., R_2$$^2(10) dimerization observed in related amides) .
How should contradictory bioactivity data be analyzed?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Employ orthogonal assays (e.g., patch-clamp electrophysiology alongside calcium flux assays for ion channel targets). Use multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., cell passage number, serum batch). Replicate studies across independent labs with blinded sample coding .
What in vivo models are suitable for pharmacokinetic (PK) studies?
Level: Advanced
Methodological Answer:
Rodent models (Sprague-Dawley rats) are standard for PK profiling. Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg), collecting plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Quantify concentrations via LC-MS/MS. Calculate AUC, C, and half-life using non-compartmental analysis (Phoenix WinNonlin). Assess brain penetration via cerebrospinal fluid (CSF) sampling .
How can thermal stability be assessed for long-term storage?
Level: Basic
Methodological Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C indicates stability). Store the compound under inert atmosphere (argon) at −20°C in amber vials. Monitor degradation over 6–12 months via accelerated stability studies (40°C/75% RH) with HPLC purity checks .
What computational tools aid in metabolite prediction?
Level: Advanced
Methodological Answer:
Use in silico platforms like MetaSite or GLORYx to predict Phase I/II metabolism. For example, the acetamide moiety may undergo CYP3A4-mediated hydrolysis, while the quinazolinone core could form glucuronide conjugates. Validate predictions with in vitro hepatocyte incubations and UPLC-QTOF-MS metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
